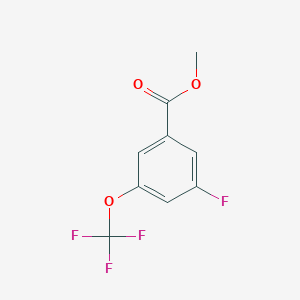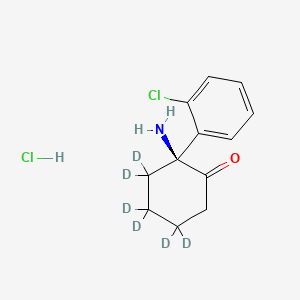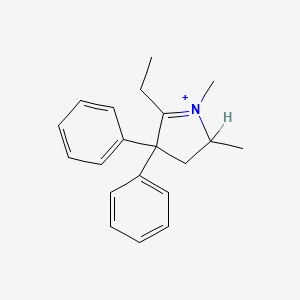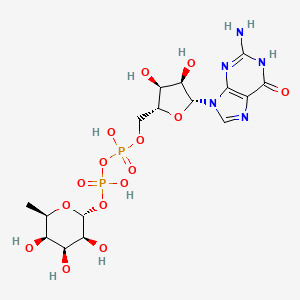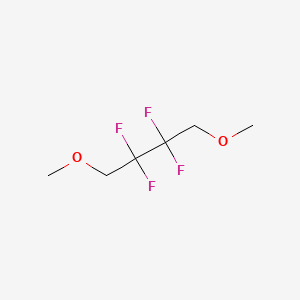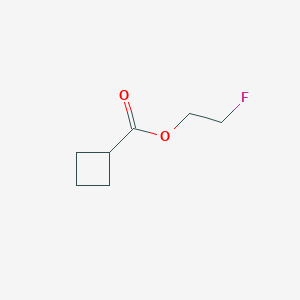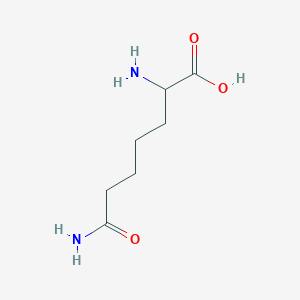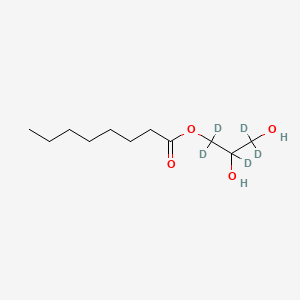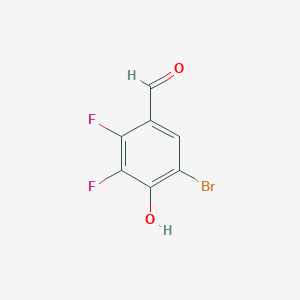![molecular formula C31H58O10Si2 B13432582 (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one is a complex organic molecule characterized by multiple hydroxyl and silyl ether groups. This compound is notable for its intricate structure, which includes a dioxolane ring fused to a pyran ring, making it a subject of interest in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the dioxolane and pyran rings. The hydroxyl groups are introduced through selective oxidation reactions, while the silyl ether groups are added using silylation reagents such as tri(propan-2-yl)silyl chloride. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to replace the silyl ether groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and silyl ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic transformations that modify the compound’s structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(methyl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(methyl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
- (3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(ethyl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(ethyl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one
Uniqueness
The uniqueness of the compound lies in its specific combination of hydroxyl and silyl ether groups, which confer distinct chemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C31H58O10Si2 |
|---|---|
Peso molecular |
647.0 g/mol |
Nombre IUPAC |
(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C31H58O10Si2/c1-17(2)42(18(3)4,19(5)6)36-15-24-26(32)23(13-14-35-24)38-30-27(33)29-28(40-31(34)41-29)25(39-30)16-37-43(20(7)8,21(9)10)22(11)12/h13-14,17-30,32-33H,15-16H2,1-12H3/t23-,24-,25-,26-,27-,28+,29-,30+/m1/s1 |
Clave InChI |
VPEZEYMXEUNKDD-ODCJQKIHSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[C@@H]2[C@@H]([C@@H]3[C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OC(=O)O3)O)O |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC2C(C3C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OC(=O)O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


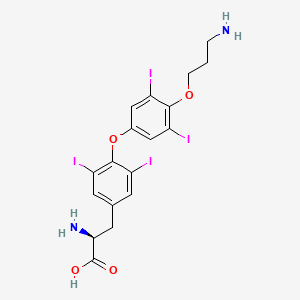
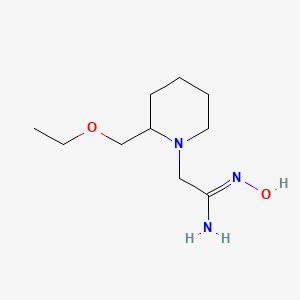
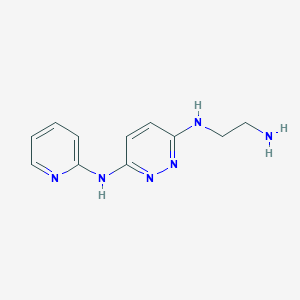
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
